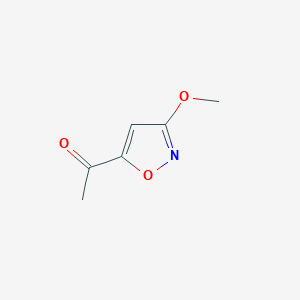
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a chemical of interest in various research studies due to its potential applications and properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their characteristics, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of a triazole derivative was achieved by reacting a ketone with hydroxylamine hydrochloride in dry ethanol, yielding an oxime product in high yield . Similarly, the synthesis of a bis(oxazinyl) compound was performed using phenol, formaldehyde, and ethyleneamine in methanol under reflux conditions . These methods suggest that the synthesis of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one could potentially involve the use of related reagents and conditions tailored to the specific functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure and properties of heterocyclic compounds can be investigated using various spectroscopic techniques and quantum chemical calculations. For example, a triazolone molecule's structure and vibrational frequencies were studied using FT-IR, micro-Raman, and UV-Vis spectroscopy, complemented by quantum chemical computations . These techniques could be applied to analyze the molecular structure of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, providing insights into its vibrational frequencies, electronic absorption, and molecular electrostatic potential.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through their participation in various chemical reactions. The oxime derivative mentioned earlier was obtained through the reaction of a ketone with hydroxylamine, indicating the potential for nucleophilic addition reactions . The bis(oxazinyl) compound's synthesis also implies the possibility of electrophilic aromatic substitution reactions involving phenols . These examples suggest that 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one may undergo similar reactions, which could be explored to extend its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. Quantum chemical calculations, as performed for the triazolone derivative, can predict properties such as HOMO-LUMO gaps, NLO properties, and thermodynamic behavior in different solvents . These computational studies, along with experimental data, can provide a comprehensive understanding of the physical and chemical properties of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, including its stability, reactivity, and potential applications in various fields.
科学的研究の応用
Chemical Synthesis and Reactions The synthesis and reactions of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one and related compounds have been extensively studied. For example, an efficient methodology for the preparation of 3H-1,3-oxazol-2-one and its N-formyl derivative from similar precursor compounds has been developed. This research provides valuable information on the synthesis routes and potential modifications to the chemical structure, contributing to the broader understanding of oxazole derivatives and their applications (Tavernier et al., 2010).
Photoluminescent Properties The photoluminescent properties of certain compounds related to 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one have been investigated, revealing the potential for applications in material sciences and optoelectronics. Research into zinc(II) coordination polymers with methoxyisophthalate and flexible N-donor ancillary ligands demonstrates various entanglements and luminescent properties, indicative of the potential utility of these compounds in creating functional materials with specific photonic properties (Qin et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(3-methoxy-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)5-3-6(9-2)7-10-5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULBTORUXNWBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one | |
CAS RN |
54258-26-3 |
Source


|
| Record name | 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)

